3-(4-Methoxyphenyl)-2'-thiomethylpropiophenone
Description
3-(4-Methoxyphenyl)-2'-thiomethylpropiophenone (CAS: 898775-68-3) is a propiophenone derivative characterized by a 4-methoxyphenyl group at the 3-position and a thiomethyl (-SCH₃) substituent at the 2'-position of the propiophenone backbone. Its molecular formula is C₁₇H₁₈O₂S, with a molecular weight of 286.39 g/mol . This compound has been discontinued in commercial catalogs but remains of interest in medicinal and synthetic chemistry due to its structural features, which are shared with bioactive analogs .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWVHGGQCGEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644267 | |
| Record name | 3-(4-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-68-3 | |
| Record name | 3-(4-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2’-thiomethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 2’-thiomethylpropiophenone. This reaction typically requires an acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs a palladium catalyst and a boron reagent to couple the 4-methoxyphenyl group with the 2’-thiomethylpropiophenone .
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)-2’-thiomethylpropiophenone typically involves large-scale application of the aforementioned synthetic routes. The Friedel-Crafts acylation method is favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2’-thiomethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propiophenone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(4-Methoxyphenyl)-2'-thiomethylpropiophenone serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms.
- Synthetic Routes : Common methods for synthesis include Friedel-Crafts acylation and Suzuki-Miyaura coupling, which facilitate the formation of carbon-carbon bonds essential for complex organic synthesis .
Biology
The compound has been studied for its potential biological activities, including:
-
Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. For example:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 30 - Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Notably, it has shown growth inhibition in breast cancer cells at concentrations ranging from 10 µM to 100 µM .
Medicine
In medicinal chemistry, the compound is being explored for its potential applications in drug development due to its ability to interact with specific molecular targets.
- Mechanism of Action : The compound may inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalytic activity. It also appears to regulate key signaling pathways involved in cancer progression, such as VEGFR2 and PPARγ pathways .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Concentration Range |
|---|---|---|
| Anticancer | Growth inhibition in breast cancer cells | 10 µM - 100 µM |
| Apoptosis Induction | Increased caspase activation | 10 µM - 100 µM |
| Antimicrobial | Inhibition of bacterial growth | MIC values: 30 - 50 µg/mL |
Case Study 1: Anticancer Activity
In a study focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant growth inhibition. The study utilized assays to measure cell viability and apoptosis markers, demonstrating that the compound effectively induces apoptosis.
Case Study 2: Antimicrobial Activity
In vitro assessments demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The determined MIC values suggest that it could serve as a lead for developing new antimicrobial agents capable of combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogs in the Propiophenone Family
Propiophenone derivatives with variations in substituents on the phenyl rings or thiomethyl group exhibit distinct physicochemical and biological properties. Key analogs include:
Structural Insights :
- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase electrophilicity, which may improve receptor binding but reduce metabolic stability .
Functional Analogs in Antioxidant and Anticancer Research
Compounds bearing the 4-methoxyphenyl moiety exhibit diverse bioactivities:
Antioxidant Activity:
- Chalcone Derivatives : (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) demonstrated dose-dependent antioxidant effects in PC12 cells, reducing H₂O₂-induced oxidative stress (IC₅₀ ~5 μM) .
- Thiadiazole and Triazole Derivatives: N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide showed 1.4× higher DPPH radical scavenging activity than ascorbic acid .
Comparison : The target compound’s thiomethyl group may enhance radical scavenging compared to methoxy or methyl analogs, but direct data are lacking.
Anticancer Activity:
- β-Carboline-Oxazole Hybrids : 1-(4-Methoxyphenyl)-3-(substituted benzylidene)-β-carbolines exhibited IC₅₀ values of 0.8–2.1 μM against ovarian (OVCAR-03) and prostate (PC-3) cancer cells .
- Triazolethione Derivatives: 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone showed IC₅₀ = 4.2 μM against glioblastoma U-87 cells .
Mechanistic Divergence: While the target compound’s propiophenone backbone differs from β-carbolines or triazoles, the 4-methoxyphenyl group is a common pharmacophore for intercalation or enzyme inhibition .
Substituent-Driven Pharmacokinetic Differences
- Metabolic Stability : Sulfur-containing compounds are prone to oxidation, which may shorten half-lives compared to methyl or halogenated derivatives .
Biological Activity
3-(4-Methoxyphenyl)-2'-thiomethylpropiophenone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound features a thiomethyl group attached to a propiophenone structure with a methoxy-substituted phenyl ring. Its molecular formula is CHOS, and it has been identified as a promising candidate for various biological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
The mechanism of action involves:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active sites, preventing substrate binding and catalytic activity.
- Regulation of Signaling Pathways : It may influence key signaling pathways involved in cancer progression, such as the VEGFR2 and PPARγ pathways, which are critical in regulating cell growth and apoptosis .
Case Study 1: Anticancer Effects
A study evaluated the anticancer effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF7). The results showed:
- Growth Inhibition : The compound significantly inhibited cell growth at concentrations ranging from 10 µM to 100 µM.
- Induction of Apoptosis : Treatment led to increased expression of pro-apoptotic proteins (caspase-3, caspase-8) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Concentration Range |
|---|---|---|
| Anticancer | Growth inhibition in breast cancer cells | 10 µM - 100 µM |
| Apoptosis Induction | Increased caspase activation | 10 µM - 100 µM |
| Antimicrobial | Inhibition of bacterial growth | MIC values: 30 - 50 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
